molecular formula C6H12OSi B14628142 3-Trimethylsilylprop-2-enal CAS No. 58107-34-9

3-Trimethylsilylprop-2-enal

Cat. No.: B14628142
CAS No.: 58107-34-9
M. Wt: 128.24 g/mol
InChI Key: KYPJODYLZIOMTO-UHFFFAOYSA-N
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Description

3-Trimethylsilylprop-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-enal backbone. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Trimethylsilylprop-2-enal can be synthesized through several methods. One common approach involves the reaction of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . This method yields 3-trimethylsilylprop-2-enoyl chloride, which can then be converted to this compound through hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Trimethylsilylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Trimethylsilylprop-2-enal finds applications in diverse scientific research fields:

Mechanism of Action

The mechanism of action of 3-trimethylsilylprop-2-enal involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .

Comparison with Similar Compounds

Similar Compounds

    3-Trimethylsilylpropynoic Acid: A precursor in the synthesis of 3-trimethylsilylprop-2-enal.

    3-Trimethylsilylprop-2-enoyl Chloride: An intermediate in the synthesis of this compound.

    Trimethylsilyl Chloride: A commonly used reagent in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of an enal with the stability imparted by the trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

58107-34-9

Molecular Formula

C6H12OSi

Molecular Weight

128.24 g/mol

IUPAC Name

3-trimethylsilylprop-2-enal

InChI

InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h4-6H,1-3H3

InChI Key

KYPJODYLZIOMTO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC=O

Origin of Product

United States

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